

# NU-7107 methylated morpholine vs unmethylated

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: **NU-7107**

Cat. No.: S548532

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## Direct Comparison: NU7107 vs. NU7026

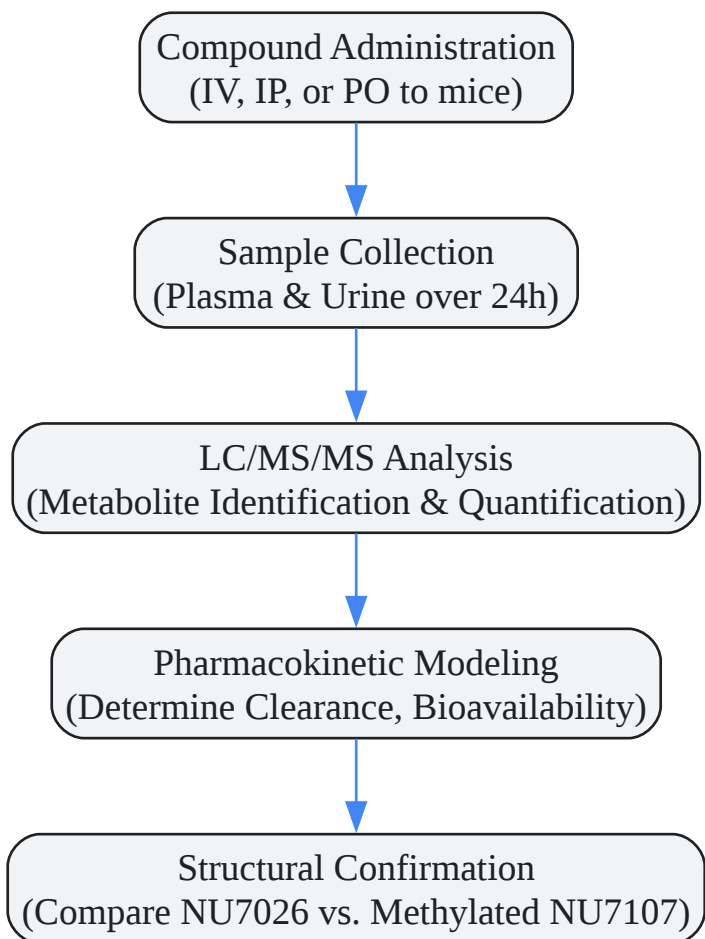
The table below summarizes the key comparative data from a preclinical pharmacokinetic study [1] [2].

Feature	NU7107 (Methylated Morpholine)	NU7026 (Unmethylated Morpholine)
Core Structural Difference	Morpholine ring methylated at C-2 and C-6 positions [1].	Unsubstituted (unmethylated) morpholine ring [1].
Primary Metabolic Pathway	Protected from rapid hydroxylation at the morpholine ring [1].	Undergoes rapid and extensive multiple hydroxylations, primarily at C-2 of the morpholine ring [1].
Plasma Clearance (in mice)	Four-fold slower clearance compared to NU7026 [1].	Rapid plasma clearance (0.108 L/h) after intravenous administration [1].
Key Implication	The structural modification is a successful strategy to reduce metabolic liability and improve drug exposure [1].	High metabolic liability limits its utility, requiring frequent high dosing for efficacy studies [1].

## Experimental Evidence and Methodology

The data in the table above was derived from a specific experimental protocol designed to investigate the metabolism and pharmacokinetics of these DNA-PK inhibitors.

- **Experimental Workflow:** The diagram below outlines the key steps of the study that generated the comparative data.



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- **Detailed Protocols:**
  - **Analytical Method:** Sample analysis was performed using **Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS)**. Chromatography used a zwitterionic column with a methanol gradient. Detection was via multiple reaction monitoring on a triple quadrupole mass spectrometer, tracking specific ion transitions for the compounds and metabolites [1].
  - **Dosing and Formulation:** For intravenous (i.v.) pharmacokinetic studies, NU7026 was formulated in **10% ethanol, 25% PEG 200, and 5% Tween 20 in saline** and administered to mice at **5 mg kg<sup>-1</sup>**. For other routes, different formulations were used [1].
  - **Metabolite Identification:** Investigation of metabolism profiles in plasma and urine indicated that NU7026 undergoes multiple hydroxylations. The major excretion product in urine was

identified as a **glucuronide conjugate of a bis-hydroxylated metabolite** [1].

## Interpretation of Key Findings

The experimental data highlights a clear cause-and-effect relationship, which can be visualized in the following pathway:



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- **Metabolic Hotspot:** The unmethylated morpholine ring in **NU7026** was identified as a metabolic hotspot, with **C-2 being the major site for oxidative metabolism** [1]. This rapid conversion to hydroxylated metabolites drives its swift clearance from the body.
- **Rational Design Success:** The synthesis and testing of **NU7107**, specifically methylated at the C-2 and C-6 positions of the morpholine ring, confirmed this hypothesis. By blocking this primary oxidation site, NU7107 was effectively protected, leading to its significantly slower clearance [1]. This is a classic example of rational drug design to overcome metabolic instability.

## Research Context and Limitations

- **Research Stage:** It is crucial to note that this data is from a **preclinical study** published in 2005. The compounds, NU7026 and NU7107, were presented as **prototype molecules** to understand the structure-activity and structure-metabolism relationships of the DNA-PK inhibitor series [1].
- **Data Availability:** The search results do not indicate that NU7107 was advanced further into clinical trials. Therefore, this comparison is based solely on early-stage animal model data, and information on toxicity or efficacy in humans is not available.

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## References

1. Preclinical pharmacokinetics and metabolism of a novel prototype... [nature.com]
2. Preclinical pharmacokinetics and metabolism of a novel prototype... [pubmed.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
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**Web:** www.smolecule.com